methyl 2-[(2Z)-2-(acetylimino)-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-2-(acetylimino)-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by a nitro group at position 6 of the benzothiazole ring, an acetylimino (CH₃C(O)N=) substituent at position 2, and a methyl acetate moiety at the dihydrothiazole nitrogen. The (2Z) configuration indicates the stereochemistry of the imino group.
Properties
IUPAC Name |
methyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S/c1-7(16)13-12-14(6-11(17)20-2)9-4-3-8(15(18)19)5-10(9)21-12/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRNCQPRZANXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=C(S1)C=C(C=C2)[N+](=O)[O-])CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-[(2Z)-2-(acetylimino)-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This reaction is often catalyzed by copper (II) acetate in the presence of triethylamine and ethanol . The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to meet regulatory standards.
Chemical Reactions Analysis
methyl 2-[(2Z)-2-(acetylimino)-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
methyl 2-[(2Z)-2-(acetylimino)-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-(acetylimino)-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form strong bonds with these targets, inhibiting their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Substituent Variations
The following table highlights key structural differences between the target compound and related benzothiazole derivatives:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) at position 6 in the target compound is strongly electron-withdrawing, which may enhance acidity and influence intermolecular interactions (e.g., hydrogen bonding) compared to electron-donating groups like -CH₃ or -OCH₃ in analogues .
- Imino Substituents: The acetylimino group in the target compound contrasts with bulkier substituents (e.g., adamantylacetamide in or dichlorophenoxyacetyl in ), which may sterically hinder crystallization or biological activity.
- Functional Group Effects : The methyl acetate group at the dihydrothiazole nitrogen is common in several analogues, suggesting its role in modulating solubility and reactivity.
Crystallographic and Hydrogen-Bonding Analysis
- Crystal Packing : The nitro group’s strong dipole may promote intermolecular interactions, such as C–H···O or N–H···O hydrogen bonds, analogous to the C–H···O and S···S interactions observed in .
- Graph Set Analysis : The hydrogen-bonding patterns in the target compound could resemble the R₂²(8) and R₂²(22) motifs reported in , but with variations due to nitro group participation.
Biological Activity
Methyl 2-[(2Z)-2-(acetylimino)-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of the acetylimino and nitro groups enhances its reactivity and potential interactions with biological targets.
1. Anti-inflammatory Activity
Recent studies have highlighted the compound's anti-inflammatory properties. For instance, a study demonstrated that derivatives of benzothiazole exhibited significant inhibition of pro-inflammatory cytokines in vitro. The mechanism involves the modulation of signaling pathways associated with inflammation, particularly the NF-kB pathway.
2. Cytotoxicity and Anticancer Potential
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study assessed its effects on B16F10 melanoma cells, revealing that at concentrations up to 20 µM, the compound did not exhibit significant cytotoxicity while still inhibiting cellular processes linked to tumor progression.
Case Studies
-
Study on Inflammatory Response :
- Objective : To evaluate the anti-inflammatory effects of this compound.
- Method : RAW264.7 macrophage cells were treated with various concentrations of the compound.
- Results : Significant reductions in TNF-alpha and IL-6 levels were observed at higher concentrations (≥10 µM), indicating a dose-dependent response.
-
Cytotoxicity Assessment :
- Objective : To determine the cytotoxic effects on B16F10 cells.
- Method : MTT assay was utilized to assess cell viability post-treatment with varying concentrations.
- Results : Compounds with similar structures showed IC50 values ranging from 15 to 25 µM, suggesting moderate cytotoxicity compared to established chemotherapeutics.
Data Tables
| Activity Type | Concentration (µM) | Effect Observed |
|---|---|---|
| Anti-inflammatory | 10 | Decrease in TNF-alpha levels |
| Anti-inflammatory | 20 | Significant reduction in IL-6 levels |
| Cytotoxicity (B16F10) | 5 | No significant effect |
| Cytotoxicity (B16F10) | 20 | Moderate cytotoxicity observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
